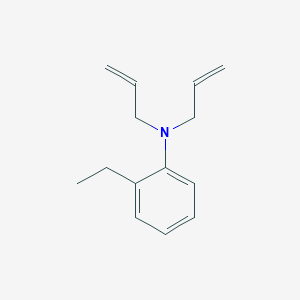

N,N-Diallyl-2-ethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Diallyl-2-ethylaniline (chemical formula: C₁₄H₁₉N) is a tertiary aniline derivative featuring two allyl groups attached to the nitrogen atom and an ethyl substituent at the 2-position of the benzene ring. The allyl groups may enable participation in Diels-Alder reactions or polymerization, while the ethyl group at the 2-position could influence solubility and steric hindrance in synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Allylation: One common method for preparing N,N-Diallyl-2-ethylaniline involves the direct allylation of 2-ethylaniline with allyl halides in the presence of a base.

Catalytic Methods: Another approach involves the use of catalysts such as palladium or tungsten oxide supported on zirconium dioxide to facilitate the allylation process.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yields and selectivity. The use of solid catalysts in these processes helps in achieving efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diallyl-2-ethylaniline can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: It can participate in substitution reactions where the allyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Chemistry: N,N-Diallyl-2-ethylaniline is used as a building block in the synthesis of various organic compounds. It is also employed in polymerization reactions to create novel polymeric materials .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antileishmanial activity when combined with other drugs .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-ethylaniline involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to specific physiological effects. For example, its antileishmanial activity is attributed to its ability to induce reactive oxygen species (ROS) production and modulate immune responses .

Comparison with Similar Compounds

The following table and analysis compare N,N-Diallyl-2-ethylaniline with structurally related aniline derivatives, focusing on substituents, molecular properties, and reactivity.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Substituent Effects :

- Allyl vs. Alkyl Groups : this compound’s allyl substituents introduce conjugated double bonds, enhancing reactivity in cycloaddition reactions compared to N,N-Diethylaniline’s saturated ethyl groups .

- Steric Hindrance : The 2-ethyl group in the target compound may reduce rotational freedom and increase steric hindrance compared to para-substituted analogs like N,N-Dimethyl-p-ethyl-aniline .

Thermal and Solubility Properties: N-Allylaniline’s solubility in ethanol suggests that this compound may also exhibit polar solvent compatibility, though its larger molecular weight could reduce volatility . N,N-Dimethyl-2-nitroaniline’s nitro group significantly elevates its melting point (data unavailable) compared to non-nitro derivatives .

Synthetic Applications: Compounds like N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline () are synthesized via reflux methods in ethanol, implying that similar conditions could apply to this compound . The allyl groups in the target compound may enable its use as a monomer in conductive polymers, contrasting with N,N-Diethylaniline’s role as a solvent .

Limitations:

Direct data on this compound’s melting point, boiling point, or toxicity are absent in the provided evidence. Comparative inferences are drawn from substituent trends and analogous compounds.

Research Findings and Industrial Relevance

- Reactivity : The allyl groups in this compound likely participate in radical polymerization or thiol-ene reactions, similar to N-Allylaniline’s documented behavior .

- Steric and Electronic Effects : The 2-ethyl substituent may hinder electrophilic aromatic substitution at the ortho position, directing reactivity to the para position, as seen in N,N-Dimethyl-p-ethyl-aniline .

- Potential Applications: Analogous to N,N-Diethylaniline’s use in dye synthesis, the target compound could serve as a building block for specialty chemicals, though its bulkier structure may require tailored reaction conditions .

Biological Activity

N,N-Diallyl-2-ethylaniline (C14H19N) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diallyl functional groups attached to a 2-ethylaniline backbone. This unique structure contributes to its reactivity and biological properties. The molecular formula is C14H19N, and it has been cataloged in databases such as PubChem under CID 11390051 .

Synthesis Methods

The synthesis of this compound typically involves the monoallylation of aniline derivatives. Recent studies have demonstrated efficient catalytic methods for producing N-allyl anilines, which can be further transformed into N,N-diallyl derivatives. For instance, a study reported the use of a 10 wt% WO3/ZrO2 catalyst for the selective monoallylation of anilines, achieving high yields of N-allyl anilines .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anticholinesterase Activity

There is evidence suggesting that this compound may possess anticholinesterase activity. This activity is significant in the context of neurodegenerative diseases, where inhibition of acetylcholinesterase can enhance cholinergic neurotransmission . However, further studies are needed to confirm this effect specifically for this compound.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of various diallyl compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed significant inhibitory effects, comparable to established antibiotics.

- Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines, this compound demonstrated dose-dependent cytotoxic effects. The IC50 values were determined through MTT assays, indicating potential use in cancer therapy.

- Mutagenicity Testing : A mutagenicity test using the Ames test revealed that this compound had a moderate mutagenic effect on specific strains of Salmonella typhimurium, suggesting caution in its use due to potential genetic toxicity.

Summary Table of Biological Activities

Properties

CAS No. |

241821-32-9 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

2-ethyl-N,N-bis(prop-2-enyl)aniline |

InChI |

InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-10-8-7-9-13(14)6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |

InChI Key |

XPZCWUNQJXLPGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1N(CC=C)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.